

# **Application Notes and Protocols for Axenic Cultivation of Trichomonas vaginalis**

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Audience: Researchers, scientists, and drug development professionals.

### Introduction

Trichomonas vaginalis is a flagellated protozoan parasite and the etiological agent of trichomoniasis, the most common non-viral sexually transmitted infection worldwide. The ability to cultivate T. vaginalis in an axenic environment (free from contaminating microorganisms) is fundamental for research into its biology, pathogenesis, and for the development of new diagnostic and therapeutic strategies. These application notes provide detailed protocols for the axenic cultivation of T. vaginalis, including media preparation, initiation of cultures from clinical specimens, subculturing, cryopreservation, and assessment of parasite viability.

### **Data Presentation**

## **Table 1: Composition of Modified Diamond's Medium**



Component	Concentration	Purpose	
Trypticase Peptone	20.0 g/L	Provides amino acids and nitrogen.	
Yeast Extract	10.0 g/L	Source of vitamins and growth factors.[1]  Primary carbohydrate energy source.[2]	
Maltose	5.0 g/L		
L-Cysteine HCI	1.0 g/L	Reducing agent to lower redox potential.[1]	
Ascorbic Acid	0.2 g/L	Antioxidant and reducing agent.[3]	
K2HPO4	0.8 g/L	Buffering agent.	
KH2PO4	0.8 g/L	Buffering agent.  Creates a microaerophilic environment.[4]	
Agar	0.5 g/L		
Heat-Inactivated Horse Serum	50-100 mL/L	Provides essential growth factors.[3]	
Penicillin G	1,000,000 U/L	Inhibits Gram-positive bacteria. [2]	
Streptomycin Sulfate	1.0 g/L	Inhibits Gram-negative bacteria.[2]	
Amphotericin B	2.5 mg/L	Inhibits fungal growth.[5]	
Final pH	6.0 - 6.2	Optimal for T. vaginalis growth.	

Table 2: Growth Kinetics of T. vaginalis in Different Media



Medium	Inoculum (cells/mL)	Peak Population (cells/mL)	Time to Peak (hours)	Reference
Diamond's (modified)	300	>1 x 10^5	72	[6]
Kupferberg's (STS)	300	6 x 10^3	72	[6]
TYI-S-33	>3 x 10^3	2 x 10^6 - 6 x 10^6	Not Specified	[7]
TYI-S-33 with McCoy cells	3	2 x 10^6 - 6 x 10^6	Not Specified	[7]

**Table 3: Cryopreservation of T. vaginalis** 

Cryoprotectant	Concentration	Freezing Protocol	Survival Rate (%)	Reference
DMSO	10%	Slow freezing	Superior to glycerol	[1]
Glycerol	Not Specified	Not Specified	Not Specified	[1]

# **Experimental Protocols**

# **Protocol 1: Preparation of Modified Diamond's Medium**

#### Materials:

- Trypticase Peptone
- Yeast Extract
- Maltose
- · L-Cysteine HCl



- · Ascorbic Acid
- Dipotassium Phosphate (K2HPO4)
- Monopotassium Phosphate (KH2PO4)
- Agar
- Distilled Water
- · Heat-Inactivated Horse Serum
- Penicillin G
- Streptomycin Sulfate
- · Amphotericin B
- HCl and NaOH (for pH adjustment)
- Autoclave
- Sterile culture tubes

#### Procedure:

- Dissolve all powdered components (Trypticase, Yeast Extract, Maltose, L-Cysteine HCl, Ascorbic Acid, K2HPO4, KH2PO4, and Agar) in 900 mL of distilled water by heating and stirring.
- Adjust the pH of the medium to 6.0-6.2 using HCl or NaOH.
- Autoclave the medium at 121°C for 15 minutes.
- Cool the medium to 45-50°C in a water bath.
- Aseptically add 100 mL of heat-inactivated horse serum.



- Aseptically add the antibiotics and antifungal agent (Penicillin G, Streptomycin Sulfate, and Amphotericin B) to their final concentrations.
- · Mix the complete medium gently but thoroughly.
- Dispense the medium into sterile culture tubes (e.g., 5-7 mL per tube).
- Store the prepared medium at 4°C in the dark.

# Protocol 2: Initiation of Axenic Culture from Clinical Specimens

#### Materials:

- Vaginal or urethral swabs from patients suspected of trichomoniasis.
- Modified Diamond's Medium (pre-warmed to 37°C).
- · Sterile saline.
- Incubator at 37°C.
- · Microscope.

#### Procedure:

- Collect a vaginal or urethral swab specimen from the patient.
- Immediately immerse the swab into a tube containing pre-warmed Modified Diamond's Medium.[4]
- Twirl the swab vigorously in the medium to release the organisms.
- For optimal recovery, the swab can be broken off and left in the culture tube.
- Incubate the tubes upright at 37°C.[5]



 Examine the cultures for motile trichomonads by taking a small aliquot from the bottom of the tube daily for up to 7 days using a light microscope.[8]

## **Protocol 3: Subculturing of T. vaginalis**

#### Materials:

- Established T. vaginalis culture in the logarithmic growth phase.
- Fresh, pre-warmed Modified Diamond's Medium.
- Sterile pipettes.
- Incubator at 37°C.
- Hemocytometer or automated cell counter.

#### Procedure:

- Gently invert the culture tube containing the established T. vaginalis culture to ensure a homogenous suspension of organisms.
- Determine the cell density using a hemocytometer or an automated cell counter.
- Inoculate a fresh, pre-warmed tube of Modified Diamond's Medium with the parasite culture to a final density of 1 x 10^5 cells/mL. The subculturing should ideally be performed every 48-72 hours.[9]
- Incubate the new culture at 37°C.

# **Protocol 4: Cryopreservation of T. vaginalis**

#### Materials:

- T. vaginalis culture in the late logarithmic growth phase.
- Fresh Modified Diamond's Medium.
- Dimethyl sulfoxide (DMSO), sterile.



- Cryovials.
- Controlled-rate freezer or isopropanol freezing container.
- Liquid nitrogen storage dewar.

#### Procedure:

- Chill the T. vaginalis culture on ice for 10-15 minutes.
- Centrifuge the culture at 500 x q for 5 minutes at 4°C to pellet the cells.
- Resuspend the cell pellet in fresh, cold Modified Diamond's Medium to a final concentration of 2 x 10<sup>6</sup> cells/mL.
- Slowly add sterile, cold DMSO to the cell suspension while gently mixing to a final concentration of 10% (v/v).
- Dispense 1 mL aliquots of the cell suspension into cryovials.
- Freeze the vials using a controlled-rate freezer (approximately -1°C/minute) to -80°C.
   Alternatively, place the vials in an isopropanol freezing container and store at -80°C overnight.
- Transfer the frozen vials to a liquid nitrogen dewar for long-term storage.

## **Protocol 5: Thawing of Cryopreserved T. vaginalis**

#### Materials:

- Frozen cryovial of T. vaginalis.
- 37°C water bath.
- Pre-warmed Modified Diamond's Medium.
- Sterile centrifuge tubes.

#### Procedure:



- Rapidly thaw the cryovial in a 37°C water bath until only a small ice crystal remains.
- Aseptically transfer the contents of the vial to a sterile centrifuge tube containing 10 mL of pre-warmed Modified Diamond's Medium.
- Centrifuge the cell suspension at 500 x g for 5 minutes to pellet the cells and remove the cryoprotectant.
- Discard the supernatant and gently resuspend the cell pellet in a fresh tube of pre-warmed Modified Diamond's Medium.
- Incubate the culture at 37°C and monitor for growth.

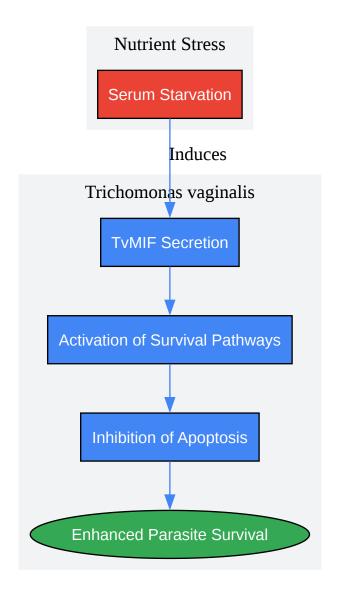
## **Visualizations**



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Caption: Experimental workflow for axenic cultivation of T. vaginalis.





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Caption: TvMIF signaling pathway for parasite survival under nutrient stress.[10]

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